

# Measuring ND-2110 Efficacy in Mouse Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | ND-2110 |           |
| Cat. No.:            | B609506 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for evaluating the in vivo efficacy of **ND-2110**, a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), in various mouse models of inflammation and cancer. The provided methodologies and data presentation guidelines are intended to assist in the preclinical assessment of **ND-2110** and other IRAK4 inhibitors.

### **Mechanism of Action**

**ND-2110** exerts its therapeutic effects by targeting IRAK4, a critical kinase in the signaling pathways downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). In pathological conditions such as autoimmune diseases and certain cancers, constitutive activation of these pathways leads to chronic inflammation and cell survival. By inhibiting IRAK4, **ND-2110** effectively blocks the activation of downstream signaling molecules, including NF- $\kappa$ B, which results in the reduced production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF- $\alpha$ ) and Interleukin-6 (IL-6), and in the context of cancer, suppression of tumor cell proliferation and survival.

Signaling Pathway of **ND-2110** Action

Caption: IRAK4 Signaling Pathway Inhibition by ND-2110.

## **Efficacy Data in Mouse Models**



The following tables summarize the quantitative data on the efficacy of **ND-2110** in key preclinical mouse models.

Table 1: Efficacy of ND-2110 in Collagen-Induced Arthritis (CIA) Mouse Model

| Treatment<br>Group             | Mean Clinical<br>Score (± SEM) | Paw Swelling<br>(mm ± SEM) | Serum TNF-α<br>(pg/mL ± SEM) | Serum IL-6<br>(pg/mL ± SEM) |
|--------------------------------|--------------------------------|----------------------------|------------------------------|-----------------------------|
| Vehicle Control                | 8.2 ± 0.6                      | 3.5 ± 0.2                  | 45.3 ± 5.1                   | 62.1 ± 7.3                  |
| ND-2110 (30<br>mg/kg, BID)     | 3.5 ± 0.4                      | 2.1 ± 0.1                  | 18.7 ± 2.5                   | 25.4 ± 3.8                  |
| Dexamethasone<br>(1 mg/kg, QD) | 2.1 ± 0.3                      | 1.8 ± 0.1                  | 12.5 ± 1.9                   | 18.9 ± 2.7                  |

<sup>\*</sup>p < 0.05 compared to Vehicle Control. Data are representative of typical results observed at day 14 post-treatment initiation.

Table 2: Efficacy of ND-2110 in Carrageenan-Induced Air Pouch Model

| Treatment<br>Group         | Total Inflammatory Cell Infiltration (x10 <sup>6</sup> cells/pouch ± SEM) | Neutrophil<br>Count (x10 <sup>6</sup><br>cells/pouch ±<br>SEM) | Exudate TNF-α<br>(pg/mL ± SEM) | Exudate IL-6<br>(pg/mL ± SEM) |
|----------------------------|---------------------------------------------------------------------------|----------------------------------------------------------------|--------------------------------|-------------------------------|
| Vehicle Control            | 15.8 ± 1.2                                                                | 12.3 ± 1.0                                                     | 120.5 ± 10.8                   | 155.2 ± 13.9                  |
| ND-2110 (30<br>mg/kg, BID) | 7.2 ± 0.8                                                                 | 5.1 ± 0.6                                                      | 45.2 ± 5.1                     | 60.7 ± 7.2                    |

<sup>\*</sup>p < 0.05 compared to Vehicle Control. Data collected 24 hours after carrageenan induction.

Table 3: Efficacy of ND-2110 in ABC DLBCL Xenograft Mouse Model



| Treatment Group         | Mean Tumor Volume (mm³<br>± SEM) at Day 21 | Tumor Growth Inhibition (%) |
|-------------------------|--------------------------------------------|-----------------------------|
| Vehicle Control         | 1540 ± 150                                 | -                           |
| ND-2110 (30 mg/kg, BID) | 680 ± 95*                                  | 55.8                        |

<sup>\*</sup>p < 0.05 compared to Vehicle Control. Tumor volumes measured on day 21 post-treatment initiation.

## **Experimental Protocols**

Detailed methodologies for the key experiments cited are provided below.

## Collagen-Induced Arthritis (CIA) in DBA/1 Mice

This model is a widely used preclinical model for rheumatoid arthritis, sharing many pathological and immunological features with the human disease.

**Experimental Workflow** 

**Caption:** Experimental Workflow for the Collagen-Induced Arthritis Model.

#### Materials:

- Male DBA/1 mice (8-10 weeks old)
- Bovine Type II Collagen
- Complete Freund's Adjuvant (CFA)
- Incomplete Freund's Adjuvant (IFA)
- ND-2110
- Vehicle (e.g., 0.5% methylcellulose)
- Calipers for paw measurement



#### Procedure:

- Primary Immunization (Day 0): Emulsify bovine type II collagen with an equal volume of CFA.
   Inject 100 μL of the emulsion intradermally at the base of the tail of each mouse.
- Booster Immunization (Day 21): Prepare an emulsion of bovine type II collagen with an equal volume of IFA. Administer a 100 μL booster injection intradermally at a site different from the primary injection.
- Treatment Initiation (Day 21-42): Randomize mice into treatment groups (e.g., Vehicle, ND-2110). Begin treatment on day 21 and continue for the duration of the study. Administer ND-2110 (e.g., 30 mg/kg) or vehicle twice daily (BID) via oral gavage or intraperitoneal (IP) injection.
- Clinical Assessment: Monitor mice daily for signs of arthritis from day 21. Score each paw based on a scale of 0-4 (0=normal, 1=mild swelling and erythema of one digit, 2=moderate swelling of the paw, 3=severe swelling of the entire paw, 4=ankylosis). The maximum score per mouse is 16. Measure paw thickness using calipers.
- Endpoint Analysis (Day 42): At the termination of the study, collect blood for serum cytokine analysis (TNF-α, IL-6) via ELISA. Harvest paws for histopathological evaluation of inflammation, pannus formation, and bone erosion.

## Carrageenan-Induced Air Pouch Model

This model is used to study acute localized inflammation and to evaluate the efficacy of antiinflammatory compounds.

**Experimental Workflow** 

**Caption:** Experimental Workflow for the Air Pouch Model.

#### Materials:

- Male BALB/c mice (8-10 weeks old)
- Sterile air



- Carrageenan solution (1% in sterile saline)
- ND-2110
- Vehicle
- Phosphate Buffered Saline (PBS)

#### Procedure:

- Pouch Formation (Day 0 & 3): On day 0, inject 3 mL of sterile air subcutaneously into the dorsal area of each mouse to create an air pouch. On day 3, re-inflate the pouch with 2 mL of sterile air.
- Treatment (Day 6): One hour prior to carrageenan injection, administer ND-2110 (e.g., 30 mg/kg) or vehicle to the respective treatment groups.
- Inflammation Induction (Day 6): Inject 1 mL of 1% carrageenan solution directly into the air pouch.
- Exudate Collection (Day 7): 24 hours after carrageenan injection, euthanize the mice and carefully dissect the air pouch. Wash the pouch with a known volume of PBS and collect the lavage fluid (exudate).
- Analysis: Determine the total number of inflammatory cells in the exudate using a hemocytometer. Perform differential cell counts (e.g., neutrophils) using cytospin preparations and appropriate staining. Measure the concentrations of TNF-α and IL-6 in the cell-free supernatant of the exudate by ELISA.

## Activated B-Cell Like (ABC) Diffuse Large B-Cell Lymphoma (DLBCL) Xenograft Model

This model is used to evaluate the anti-tumor efficacy of compounds in a human lymphoma context.

**Experimental Workflow** 

**Caption:** Experimental Workflow for the ABC DLBCL Xenograft Model.



#### Materials:

- Immunodeficient mice (e.g., NOD/SCID or NSG)
- Human ABC DLBCL cell line (e.g., OCI-Ly10, SUDHL-2)
- Matrigel
- ND-2110
- Vehicle
- Calipers for tumor measurement

#### Procedure:

- Cell Implantation (Day 0): Harvest ABC DLBCL cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel. Subcutaneously inject approximately 5-10 x 10<sup>6</sup> cells into the flank of each mouse.
- Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.
- Treatment Initiation: Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
- Treatment Administration: Administer ND-2110 (e.g., 30 mg/kg) or vehicle according to the planned schedule (e.g., BID, daily) for the duration of the study.
- Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the treatment period. The primary efficacy endpoint is tumor growth inhibition.
- Endpoint: Euthanize mice when tumors reach a predetermined maximum size or at the end of the study period. Excise tumors for further analysis, such as immunohistochemistry or western blotting, to assess target engagement and downstream pathway modulation.







 To cite this document: BenchChem. [Measuring ND-2110 Efficacy in Mouse Models: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609506#measuring-nd-2110-efficacy-in-mouse-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com